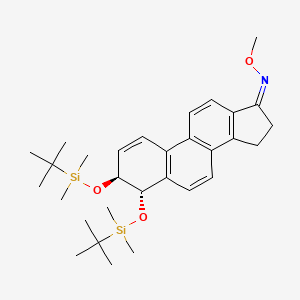![molecular formula C18H22FNSi B12540943 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine CAS No. 685139-59-7](/img/structure/B12540943.png)
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine is a chemical compound that features a piperidine ring substituted with a fluoro(diphenyl)silyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with fluoro(diphenyl)silane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro(diphenyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds.
Wissenschaftliche Forschungsanwendungen
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[Fluoro(diphenyl)silyl]-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluoro(diphenyl)silyl group can influence the compound’s reactivity and binding affinity to various substrates. The piperidine ring may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Chloro(diphenyl)silyl]-1-methylpiperidine
- 4-[Bromo(diphenyl)silyl]-1-methylpiperidine
- 4-[Iodo(diphenyl)silyl]-1-methylpiperidine
Uniqueness
4-[Fluoro(diphenyl)silyl]-1-methylpiperidine is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group can enhance the compound’s stability, reactivity, and potential biological activity compared to its chloro, bromo, and iodo counterparts.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
685139-59-7 |
|---|---|
Molekularformel |
C18H22FNSi |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
fluoro-(1-methylpiperidin-4-yl)-diphenylsilane |
InChI |
InChI=1S/C18H22FNSi/c1-20-14-12-18(13-15-20)21(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI-Schlüssel |
RHDBJRVHFJQPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)
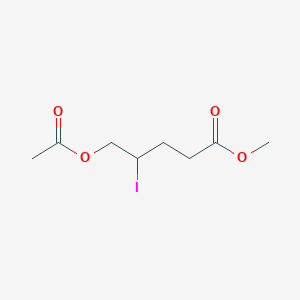
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)

![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
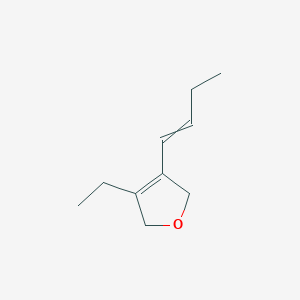
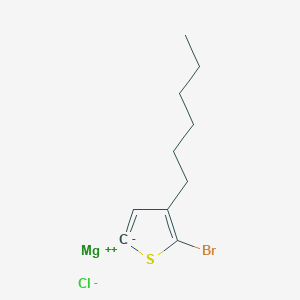
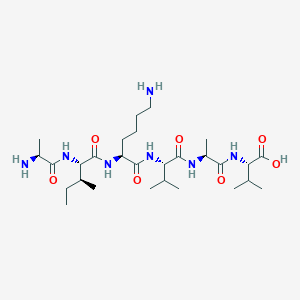

![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
